molecular formula C19H13Cl2NO B3936587 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No. B3936587
M. Wt: 342.2 g/mol
InChI Key: OXKAFJDIRGFIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as DCBQ, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DCBQ belongs to the class of benzoquinoline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, studies have suggested that 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one may exert its pharmacological effects by inhibiting the activity of enzymes involved in cell proliferation and virus replication. 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in virus replication.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one induces apoptosis, or programmed cell death, in cancer cells. 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. In addition, 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been reported to decrease the expression of matrix metalloproteinases, enzymes involved in tissue remodeling, in cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is also stable and can be stored for long periods of time without degradation. However, 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in vivo. In addition, the mechanism of action of 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood, which makes it difficult to design experiments to test its pharmacological properties.

Future Directions

There are several future directions for 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one research. One direction is to investigate the in vivo pharmacological properties of 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one using animal models. Another direction is to explore the potential of 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one as a lead compound for the development of new antitumor, antiviral, and antibacterial agents. Furthermore, the mechanism of action of 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one needs to be elucidated to fully understand its pharmacological properties and potential clinical applications. Finally, the toxicity and safety profile of 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one need to be evaluated to determine its suitability for clinical use.

Scientific Research Applications

1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential pharmacological properties, including its antitumor, antiviral, and antibacterial effects. In vitro studies have shown that 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-12-6-7-14(16(21)9-12)15-10-18(23)22-17-8-5-11-3-1-2-4-13(11)19(15)17/h1-9,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKAFJDIRGFIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Reactant of Route 3
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Reactant of Route 4
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Reactant of Route 5
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Reactant of Route 6
1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.